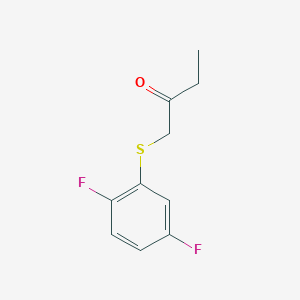

1-((2,5-Difluorophenyl)thio)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-2-8(13)6-14-10-5-7(11)3-4-9(10)12/h3-5H,2,6H2,1H3 |

InChI Key |

DMSOZNMNKAWMQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CSC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Difluorophenyl Thio Butan 2 One and Its Analogues

Direct Synthetic Routes

Direct synthetic routes to 1-((2,5-Difluorophenyl)thio)butan-2-one and its analogues primarily involve the formation of the key C-S bond as a final or near-final step. These methods often utilize readily available starting materials and aim for efficiency and high yields.

Thiolation Reactions for C-S Bond Formation in Ketone Systems

The most common and direct method for the synthesis of α-arylthio ketones is the nucleophilic substitution reaction between a thiolate and an α-haloketone. nih.gov This reaction is a versatile and widely used method for forming C-S bonds. In the context of synthesizing this compound, this would involve the reaction of 2,5-difluorobenzenethiol (B1350833) with a 1-halobutan-2-one (e.g., 1-chlorobutan-2-one (B1265656) or 1-bromobutan-2-one).

The general mechanism involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the halogen in the α-position to the carbonyl group, displacing the halide ion in an SN2 reaction.

Reaction Scheme:

HS-C₆H₃F₂ + X-CH₂C(O)CH₂CH₃ + Base → F₂C₆H₃-S-CH₂C(O)CH₂CH₃ + Base·HX

(where X = Cl, Br)

A variety of bases can be employed for this transformation, with common choices including sodium hydroxide, potassium carbonate, and triethylamine. The choice of solvent is also crucial and is typically a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) to facilitate the SN2 reaction.

| Reactants | Base | Solvent | Conditions | Product |

| 2,5-Difluorobenzenethiol, 1-Bromobutan-2-one | K₂CO₃ | Acetone | Reflux | This compound |

| 2,5-Difluorobenzenethiol, 1-Chlorobutan-2-one | NaOH | Ethanol | Room Temp | This compound |

| Thiophenol, 1-Bromobutan-2-one | Et₃N | CH₂Cl₂ | 0 °C to RT | 1-(Phenylthio)butan-2-one |

An alternative approach involves sulfur-mediated difunctionalization of internal alkynes, which can lead to the formation of α-thio ketones. rsc.org

Strategies for the Formation of the Butan-2-one Moiety

The butan-2-one moiety can be constructed through various established synthetic methods. One common approach is the oxidation of 2-butanol. This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or Swern oxidation conditions.

Another strategy involves the hydration of 1-butyne, typically catalyzed by mercury(II) salts in the presence of aqueous acid (oxymercuration-demercuration), which follows Markovnikov's rule to yield butan-2-one. Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can also be used, though this is less direct for the target molecule.

For the synthesis of substituted butan-2-one precursors, such as 1-halobutan-2-one, the direct halogenation of butan-2-one is a common method. nih.gov This reaction is typically carried out under acidic conditions to promote enolization, followed by reaction with a halogenating agent like bromine or sulfuryl chloride.

| Starting Material | Reagent(s) | Product |

| 2-Butanol | PCC, CH₂Cl₂ | Butan-2-one |

| 1-Butyne | H₂SO₄, H₂O, HgSO₄ | Butan-2-one |

| Butan-2-one | Br₂, HBr (cat.) | 1-Bromobutan-2-one |

Halogenation and Fluorination Approaches for Difluorophenyl Ring Introduction

The introduction of the 2,5-difluorophenyl ring is accomplished through the use of a pre-functionalized starting material, namely 2,5-difluorobenzenethiol. The synthesis of this key intermediate is discussed in the precursor synthesis section. Direct fluorination of an existing phenylthio-butan-2-one is generally not a practical approach due to the harsh conditions and lack of regioselectivity.

Precursor Synthesis and Functionalization

Preparation of Substituted Fluorophenyl Thiol Intermediates

The key intermediate for the introduction of the difluorophenyl group is 2,5-difluorobenzenethiol. cymitquimica.com This compound can be synthesized from 1,4-difluorobenzene (B165170). A common route involves the nitration of 1,4-difluorobenzene to form 2,5-difluoronitrobenzene. chemicalbook.com The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield 2,5-difluoroaniline.

The resulting aniline (B41778) can then be converted to the corresponding diazonium salt by treatment with sodium nitrite (B80452) in the presence of a strong acid. The diazonium salt can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired 2,5-difluorobenzenethiol.

Synthetic Scheme for 2,5-Difluorobenzenethiol:

Nitration: 1,4-Difluorobenzene → 2,5-Difluoronitrobenzene

Reduction: 2,5-Difluoronitrobenzene → 2,5-Difluoroaniline

Diazotization: 2,5-Difluoroaniline → 2,5-Difluorobenzenediazonium salt

Thiolation and Hydrolysis: 2,5-Difluorobenzenediazonium salt → 2,5-Difluorobenzenethiol

| Precursor | Reagents | Intermediate |

| 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 2,5-Difluoronitrobenzene |

| 2,5-Difluoronitrobenzene | SnCl₂, HCl | 2,5-Difluoroaniline |

| 2,5-Difluoroaniline | NaNO₂, HCl | 2,5-Difluorobenzenediazonium chloride |

| 2,5-Difluorobenzenediazonium chloride | 1. KSCN or KOC(S)OEt 2. H₂O, H⁺ | 2,5-Difluorobenzenethiol |

Synthesis of Halogenated Butanone Precursors

The synthesis of 1-halobutan-2-ones is a critical step for the subsequent thiolation reaction. As mentioned previously, the direct α-halogenation of butan-2-one is a common and effective method. nih.gov The reaction proceeds through an enol or enolate intermediate.

For bromination, butan-2-one can be treated with bromine in a suitable solvent, often with a catalytic amount of acid to promote enolization. For chlorination, reagents such as sulfuryl chloride (SO₂Cl₂) can be used. The reaction conditions need to be carefully controlled to favor mono-halogenation and to control the regioselectivity, as halogenation can also occur at the C3 position.

| Ketone | Halogenating Agent | Solvent | Product |

| Butan-2-one | Bromine (Br₂) | Acetic Acid | 1-Bromobutan-2-one |

| Butan-2-one | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 1-Chlorobutan-2-one |

Convergent and Divergent Synthetic Strategies

The efficient construction of complex molecules like this compound can be approached through either convergent or divergent synthetic plans.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would typically involve the preparation of a 2,5-difluorophenylthiol precursor and a suitable four-carbon ketone synthon, followed by their coupling. A common and direct method is the nucleophilic substitution (SN2) reaction between 2,5-difluorothiophenol and an α-haloketone, such as 1-bromobutan-2-one. This strategy allows for the late-stage introduction of the arylthio group, enabling the synthesis of various analogues by simply changing the thiol or the ketone fragment.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to yield a library of structurally related compounds. For instance, a starting material like ethyl 3-oxobutanoate could be used. nih.gov This β-keto ester can first be α-thiolated using an appropriate sulfur source and then subjected to decarboxylation to yield the α-thioketone core. nih.gov The resulting intermediate could then undergo various modifications at the ketone or the aryl group, allowing for the generation of diverse analogues from a single precursor. Another divergent approach could start from a common α-arylthio ketone and introduce diversity by functionalizing the ketone's α'-position or by modifying the aromatic ring through subsequent reactions.

| Strategy | Description | Application to this compound |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Synthesis of 2,5-difluorothiophenol and 1-halobutan-2-one, followed by a coupling reaction to form the C-S bond. |

| Divergent | A common intermediate is transformed into a library of analogues through different reaction pathways. | Starting with a β-keto ester, performing α-thiolation and decarboxylation, then modifying the resulting core structure. nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the synthesis of α-arylthio ketones, providing efficient, selective, and milder reaction conditions compared to stoichiometric methods. Transition metal catalysis, organocatalysis, and biocatalysis each present unique advantages for constructing the target molecule and its chiral analogues.

The formation of the C-S bond is the crucial step in synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are among the most robust methods for this transformation. mdpi.com Palladium- and copper-based catalysts are widely used to facilitate the coupling of thiols with aryl or alkyl halides.

For the synthesis of the title compound, a palladium-catalyzed reaction could couple 2,5-difluorothiophenol with 1-halobutan-2-one. Alternatively, a palladium-catalyzed α-arylation of a thioketone could be envisioned. taylorfrancis.com These reactions often proceed under mild conditions with high functional group tolerance. The choice of ligand for the metal center is critical for achieving high catalytic activity and selectivity. For example, the use of highly hindered phosphine (B1218219) ligands can facilitate the reductive elimination step in palladium-catalyzed trifluoromethylation, a principle that can be extended to other cross-coupling reactions. nih.gov

Another approach involves the reaction of aryllead(IV) triacetates with α-(phenylthio)ketones, which has been applied to the synthesis of 2-arylbenzofuran-3(2H)-one derivatives. rsc.org This highlights the potential for using various metal reagents to achieve C-C or C-S bond formations in analogous systems.

Table of Transition Metal-Catalyzed C-S Bond Formation Methods

| Catalyst System | Reactants | Reaction Type | Potential Application |

| Palladium/Ligand | Aryl Halide + Thiol | Buchwald-Hartwig C-S Coupling | Coupling of 2,5-difluorobromobenzene with 1-mercaptobutan-2-one. |

| Copper(I)/Ligand | Aryl Halide + Thiol | Ullmann Condensation | Coupling of 2,5-difluoroiodobenzene with 1-mercaptobutan-2-one. |

| Palladium(II) | Thiol + Alkene | Thio-Heck Reaction | Reaction of 2,5-difluorothiophenol with but-1-en-2-ol derivatives. |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of analogues of this compound, organocatalytic methods can be employed to create chiral centers, particularly at the α- or β-positions of the ketone.

For instance, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones, catalyzed by chiral bifunctional organocatalysts, is a well-established method for creating stereocenters. mdpi.com While direct α-thiolation using organocatalysis is less common, the generation of a chiral enolate or enamine intermediate from butan-2-one using a chiral amine catalyst could be followed by a reaction with an electrophilic sulfur source (e.g., N-(phenylthio)succinimide). This would provide an enantioselective route to chiral α-arylthio ketones. Such methods are advantageous as they avoid the use of toxic or expensive metals and often proceed under mild conditions.

Biocatalysis utilizes enzymes to perform highly selective chemical transformations, offering exceptional stereo-, regio-, and chemoselectivity under environmentally benign aqueous conditions. For the synthesis of chiral analogues of this compound, enzymes could be used to resolve a racemic mixture or to perform an asymmetric synthesis.

A key potential application is the asymmetric reduction of the ketone functionality. Ketoreductases (KREDs) are enzymes capable of reducing ketones to chiral secondary alcohols with very high enantioselectivity. researchgate.net The racemic this compound could be subjected to a kinetic resolution using a KRED, where one enantiomer is selectively reduced, allowing for the separation of the unreacted enantiomer and the chiral alcohol product. Alternatively, a prochiral ketone precursor could be asymmetrically reduced to introduce the desired stereochemistry.

Furthermore, transaminases are enzymes that can convert ketones into chiral amines, which could be a pathway to synthesize chiral amine analogues. researchgate.netscribd.com Recent advances have also demonstrated the use of engineered methyltransferases for the asymmetric alkylation of α-keto acids, suggesting a future possibility for enzymatic C-C bond formation adjacent to the keto-thioether moiety. nih.gov The development of robust enzymes through directed evolution has significantly expanded the scope of biocatalysis for industrial applications. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks.

To align with green chemistry principles, modern synthetic protocols aim to reduce or eliminate the use of volatile organic solvents and to decrease reaction times and energy consumption.

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates. The reaction between 2,5-difluorothiophenol and 1-bromobutan-2-one could potentially be performed under microwave irradiation, which would likely reduce the reaction time from hours to minutes and could lead to higher yields with fewer byproducts. researchgate.net Microwave technology has been successfully applied to the synthesis of various ketones and β-keto esters. researchgate.net

Solvent-free reactions , often facilitated by mechanochemistry (such as ball milling), represent another important green chemistry approach. mdpi.com This technique involves grinding solid reactants together, sometimes with a catalytic amount of liquid, to initiate a chemical reaction. nih.gov This method eliminates the need for bulk solvents, simplifying workup procedures and reducing waste. The synthesis of α-ketothioamides from methyl ketones, elemental sulfur, and amines has been demonstrated under solvent-free mechanochemical conditions, highlighting the potential of this technology for C-S bond formation and related transformations. rwth-aachen.de

Comparison of Synthetic Protocols

| Parameter | Conventional Heating | Microwave-Assisted | Solvent-Free (Mechanochemistry) |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Mechanical grinding |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Solvent Use | High | Low to moderate | None to minimal |

| Waste Generation | High (solvent waste) | Lower | Minimal |

| Potential Yield | Variable | Often higher | High |

| References | General organic synthesis | researchgate.net | mdpi.comnih.govrwth-aachen.de |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound and its analogues is critically evaluated through the principles of green chemistry, with a significant focus on atom economy and reaction efficiency. jocpr.comprimescholars.com Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com High atom economy is a cornerstone of sustainable chemical synthesis, as it directly correlates with the reduction of waste. nih.gov

Modern synthetic strategies aim to improve upon these classical methods. Cross-coupling reactions, for example, have become a powerful tool for C–S bond formation. nih.govbohrium.com However, these reactions can also have drawbacks concerning atom economy, often requiring sophisticated catalysts and generating stoichiometric amounts of waste from leaving groups and reagents. nih.gov

To enhance reaction efficiency, researchers have focused on developing catalytic systems that proceed under mild conditions and tolerate a variety of functional groups. acs.org For the synthesis of α-arylthio ketones like this compound, methods that utilize direct C-H functionalization or coupling reactions with high atom economy are particularly desirable. organic-chemistry.org The efficiency of these reactions is not only measured by the chemical yield but also by factors such as reaction time, energy consumption, and the ease of product isolation. primescholars.com

The following table summarizes a comparative analysis of different synthetic approaches to aryl thioethers, highlighting key parameters related to atom economy and reaction efficiency.

| Synthetic Approach | Reactants | Desired Product | Byproducts | Atom Economy | Reaction Efficiency Considerations |

| Classical Nucleophilic Substitution | Aryl halide, Thiol, Base | Aryl thioether | Halide salt, Water | Moderate | Often requires harsh conditions, stoichiometric base. |

| Transition-Metal Catalyzed Cross-Coupling | Aryl halide/pseudohalide, Thiol | Aryl thioether | Halide salt | Moderate to High | Can be highly selective, but may require expensive catalysts and ligands. nih.govacs.org |

| C-H Activation/Functionalization | Arene, Thiol source | Aryl thioether | Water or other small molecules | High | Potentially very high atom economy, but can face challenges with regioselectivity. |

| Addition Reactions | Activated alkyne/alkene, Thiol | Aryl thioether | None (in ideal cases) | Very High | Can achieve 100% atom economy, but substrate scope may be limited. researchgate.net |

The development of synthetic routes with high atom economy and reaction efficiency is a continuous effort in organic chemistry. researchgate.net For the specific synthesis of this compound and its analogues, the ideal methodology would involve a catalytic process with minimal byproduct formation, aligning with the principles of green and sustainable chemistry. nih.govmdpi.com

Development of Recyclable Catalyst Systems

Heterogeneous catalysts are often favored for their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. researchgate.net These catalysts can be supported on various materials such as polymers, zeolites, or metal oxides. For C-S bond formation, heterogeneous palladium, nickel, and copper catalysts have been investigated. bohrium.comresearchgate.netrsc.org

For instance, a semi-heterogeneous dual nickel/photocatalytic system using a carbon nitride semiconductor has been reported for C-O and C-S bond formation. acs.orgchemrxiv.org In this system, the metal-free carbon nitride photocatalyst is fully recyclable and can be used in multiple reaction cycles without a significant loss of activity. acs.org While the homogeneous nickel component may still require separation, the recyclability of the more expensive and complex photocatalyst presents a significant advantage.

Another approach involves the use of polymer-supported catalysts. For example, a recyclable polymer-supported thiazolium-based organocatalyst has been utilized for the thioesterification of aldehydes with thiols under oxidative conditions. researchgate.net While not a direct synthesis of thioethers, this demonstrates the principle of immobilizing a catalyst on a solid support for easy recovery and reuse. Such a strategy could be adapted for catalysts that promote the synthesis of this compound.

The table below provides an overview of different types of recyclable catalyst systems that could be applicable to the synthesis of aryl thioethers.

| Catalyst System | Catalyst Type | Support Material | Recovery Method | Reusability | Potential Application |

| Dual Nickel/Photocatalyst | Homogeneous Ni salt / Heterogeneous Carbon Nitride | Carbon Nitride | Filtration of photocatalyst | High for photocatalyst acs.org | C-S bond formation via cross-coupling. acs.org |

| Palladium(I) Dimer | Dinuclear Palladium(I) complex | None (air-stable) | Precipitation/Filtration | Multiple cycles demonstrated researchgate.net | Site-selective C-S bond formation. researchgate.netfz-juelich.de |

| Polyether Amine | Organocatalyst | None (phase separation) | Extraction with water | Multiple cycles with minimal loss of activity mdpi.com | Aerobic oxidation of thiophenols (relevant to disulfide formation, a related process). mdpi.com |

| Supported Metal Nanoparticles | e.g., Pd, Cu, Ni | Zeolites, Metal Oxides | Filtration | Generally high | Various cross-coupling reactions for C-S bond formation. researchgate.net |

The development of air-stable and easily recoverable catalysts, such as certain dinuclear palladium(I) complexes, also represents a significant step forward. researchgate.net These catalysts can be recovered from the reaction mixture by simple filtration and reused in subsequent reactions, circumventing the need for complex workup procedures. researchgate.netfz-juelich.de The application of such robust and recyclable catalytic systems to the synthesis of this compound would be a key factor in developing an economically viable and environmentally benign manufacturing process.

Chemical Reactivity and Reaction Mechanism Studies of 1 2,5 Difluorophenyl Thio Butan 2 One

Reactivity at the Ketone Functionality

The carbonyl group in 1-((2,5-Difluorophenyl)thio)butan-2-one is a key site for a variety of chemical transformations. Its reactivity is typical of ketones but is electronically influenced by the adjacent α-arylthio substituent.

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation yields an alcohol. libretexts.org The reactivity of the carbonyl group in this compound is heightened due to the inductive electron-withdrawing effect of the 2,5-difluorophenyl group, which increases the partial positive charge on the carbonyl carbon.

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents) and cyanide ions. masterorganicchemistry.comyoutube.com For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol after acidic workup. The addition of a cyanide ion, typically from a source like HCN or NaCN, results in the formation of a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Alkyl Group (Carbanion) | 1. CH₃MgBr 2. H₃O⁺ | Magnesium Alkoxide | 2-Methyl-1-((2,5-difluorophenyl)thio)butan-2-ol |

| Cyanide Ion | 1. NaCN, H₂SO₄ 2. H₂O | Alkoxide | 3-Cyano-3-hydroxy-1-((2,5-difluorophenyl)thio)butane |

| Hydride Ion | 1. NaBH₄ 2. H₂O | Alkoxide | 1-((2,5-Difluorophenyl)thio)butan-2-ol |

The ketone functionality can be readily reduced to a secondary alcohol. wikipedia.org This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgrsc.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. masterorganicchemistry.com

The reduction of this compound with these agents produces 1-((2,5-Difluorophenyl)thio)butan-2-ol. Sodium borohydride is a milder reagent and is often preferred for its selectivity, while LiAlH₄ is a more powerful reducing agent. wikipedia.org Catalytic hydrogenation, employing H₂ gas with a metal catalyst such as palladium, platinum, or nickel, can also be used for this reduction.

Table 2: Reduction of Ketone to Alcohol

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 1-((2,5-Difluorophenyl)thio)butan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₃O⁺ workup | 1-((2,5-Difluorophenyl)thio)butan-2-ol |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, Pressure | 1-((2,5-Difluorophenyl)thio)butan-2-ol |

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. orgoreview.comlibretexts.org Oxidation of ketones requires harsh conditions and strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), which typically results in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. orgoreview.comlibretexts.org For an unsymmetrical ketone like this compound, this would lead to a mixture of carboxylic acid products.

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. The subsequent hydrolysis of the resulting ester would yield a carboxylic acid and an alcohol.

Reactivity at the Thioether Linkage

The sulfur atom of the thioether group is nucleophilic and can undergo oxidation as well as reactions involving the cleavage of the adjacent carbon-sulfur bonds.

The sulfur atom in a thioether exists in the -2 oxidation state and can be readily oxidized. libretexts.org The oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone. youtube.com This process is highly controllable, and it is often possible to isolate the intermediate sulfoxide. researchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxyacids (e.g., mCPBA), and sodium periodate (B1199274) (NaIO₄). researchgate.net The reaction of this compound with one equivalent of an oxidizing agent would produce 1-((2,5-difluorophenyl)sulfinyl)butan-2-one. The use of a stronger oxidizing agent or an excess of the reagent leads to the formation of the corresponding sulfone, 1-((2,5-difluorophenyl)sulfonyl)butan-2-one. youtube.com

Table 3: Oxidation of the Thioether Linkage

| Oxidizing Agent | Stoichiometry | Product | Sulfur Oxidation State |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | 1-((2,5-Difluorophenyl)sulfinyl)butan-2-one (Sulfoxide) | 0 |

| Hydrogen Peroxide (H₂O₂) | Excess | 1-((2,5-Difluorophenyl)sulfonyl)butan-2-one (Sulfone) | +2 |

| m-CPBA | ~1 equivalent | 1-((2,5-Difluorophenyl)sulfinyl)butan-2-one (Sulfoxide) | 0 |

| m-CPBA | ≥2 equivalents | 1-((2,5-Difluorophenyl)sulfonyl)butan-2-one (Sulfone) | +2 |

The carbon-sulfur bond in alkyl aryl thioethers can be cleaved under specific reaction conditions. acs.org The cleavage of the C(sp³)–S bond is a significant challenge in synthetic chemistry but can be achieved through methods such as electrochemistry or with specific reagents. rsc.org For instance, electrochemical oxidation can lead to the regioselective cleavage of the C(sp³)–S bond, generating cationic fragments of both the carbon and sulfur moieties that can be trapped by nucleophiles. rsc.org

Metal-free methods using reagents like N-chlorosuccinimide (NCS) have also been developed for C(sp³)–S bond cleavage in thioethers. mdpi.com Such reactions could potentially cleave the bond between the sulfur atom and the butanone fragment of this compound, leading to the formation of a 2,5-difluorothiophenol derivative and a modified butanone species. The specific products would depend on the reaction conditions and any trapping agents present. Studies have shown that the selectivity of C-S bond cleavage can be influenced by the nature of the substituents and the reagents used. organic-chemistry.orgnih.gov

Table of Compounds

Reactivity of the Difluorophenyl Moiety

The presence of two fluorine atoms and a thioether group on the aromatic ring significantly influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Ring

Electrophilic aromatic substitution (SEAr) on the 2,5-difluorophenyl ring of this compound is governed by the directing effects of the substituents. The thioether group (-S-R) is an activating ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comaakash.ac.in Conversely, fluorine is a deactivating ortho-, para-director; it slows down the reaction rate compared to benzene (B151609) but also directs electrophiles to the ortho and para positions. libretexts.org

In this molecule, the positions on the aromatic ring are numbered relative to the thioether group at position 1. The fluorine atoms are at positions 2 and 5. The available positions for substitution are 3, 4, and 6.

The directing effects of the substituents are as follows:

Thioether group (-S-R) at C1: Directs to positions 2, 4, and 6. Since position 2 is occupied by a fluorine atom, it directs towards positions 4 and 6.

Fluorine atom at C2: Directs to positions 1, 3, and 5. With positions 1 and 5 already substituted, it directs towards position 3.

Fluorine atom at C5: Directs to positions 2, 4, and 6. With position 2 occupied, it directs towards positions 4 and 6.

The activating effect of the thioether group and the deactivating effect of the fluorine atoms create a complex reactivity profile. The thioether group, being an activating group, will have a stronger influence on the reaction rate than the deactivating fluorine atoms. libretexts.org The substitution pattern will be a result of the combined directing effects. Both the thioether and the fluorine at C5 direct towards positions 4 and 6. The fluorine at C2 directs towards position 3. Therefore, a mixture of products is expected, with substitution at positions 4 and 6 being the most likely, followed by position 3. The exact ratio of these products would depend on the specific electrophile and reaction conditions.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Groups | Predicted Outcome |

| 3 | Fluorine at C2 | Minor Product |

| 4 | Thioether at C1, Fluorine at C5 | Major Product |

| 6 | Thioether at C1, Fluorine at C5 | Major Product |

Nucleophilic Aromatic Substitution Activated by Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, where one of the fluorine atoms acts as a leaving group. nih.gov For an SNAr reaction to occur, the aromatic ring needs to be activated by electron-withdrawing groups. masterorganicchemistry.com Fluorine itself is an electron-withdrawing group, and the presence of two such atoms on the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The rate of nucleophilic aromatic substitution is generally dependent on the nature of the leaving group, with fluoride (B91410) often being a good leaving group in activated systems. youtube.com

In this compound, both fluorine atoms are potential leaving groups. The position of the thioether group will influence the stability of the Meisenheimer complex and thus the regioselectivity of the substitution. Nucleophilic attack at the carbon bearing the fluorine atom at position 2 would lead to a Meisenheimer complex where the negative charge can be delocalized onto the thioether group, potentially stabilizing the intermediate. Attack at position 5 would result in a different set of resonance structures. The relative rates of substitution at these two positions would depend on the specific nucleophile and reaction conditions. It has been noted that in some cases, concerted SNAr mechanisms may operate, especially where traditional two-step mechanisms are less favorable. nih.gov

Mechanistic Investigations and Transition State Analysis

Understanding the precise mechanisms of reactions involving this compound requires detailed experimental and computational studies.

Kinetic Studies of Key Reactions

The rate law for the reaction can be determined by systematically varying the concentrations of the reactants (this compound and the nucleophile). A typical rate law for a bimolecular SNAr reaction would be:

Rate = k[this compound][Nucleophile]

By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. This provides insight into the energy barrier of the reaction. Comparing the kinetic data for substitution at the 2- and 5-positions would reveal the preferred reaction pathway.

Interactive Data Table: Hypothetical Kinetic Data for SNAr Reaction

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10-5 |

| 0.2 | 0.1 | 2.0 x 10-5 |

| 0.1 | 0.2 | 2.0 x 10-5 |

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the path of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. wikipedia.org In the context of this compound, several isotopic labeling strategies could be employed.

For instance, to confirm the mechanism of a nucleophilic aromatic substitution reaction, one could synthesize the starting material with a specific fluorine isotope (e.g., ¹⁸F) at either the 2- or 5-position. By analyzing the products, one can determine which fluorine atom is preferentially displaced.

Similarly, to study reactions involving the butanone side chain, deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated at specific positions. For example, placing a deuterium label on the carbon alpha to the carbonyl group could help elucidate the mechanism of enolate formation and subsequent reactions. Sulfur-34 (³⁴S) labeling could be used to track the fate of the thioether sulfur atom in reactions where C-S bond cleavage might occur. ias.ac.in

Advanced Spectroscopic and Analytical Characterization of 1 2,5 Difluorophenyl Thio Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 1-((2,5-Difluorophenyl)thio)butan-2-one, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and the number of protons giving rise to each signal (integration).

Based on the structure of this compound, the following proton signals would be anticipated:

Aromatic Protons: The three protons on the difluorophenyl ring would appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). Due to their different positions relative to the fluorine and thioether substituents, they would likely exhibit complex splitting patterns resulting from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Methylene (B1212753) Protons alpha to Sulfur: The two protons of the -S-CH₂- group would likely appear as a singlet or a narrowly split multiplet. Their chemical shift would be influenced by the adjacent sulfur atom and the carbonyl group.

Methylene Protons of the Butyl Chain: The two protons of the -CH₂-CH₃ group would appear as a quartet due to coupling with the adjacent methyl protons.

Methyl Protons: The three protons of the terminal -CH₃ group would appear as a triplet, coupled to the adjacent methylene protons.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| Hypothetical Data | ||||

| ~7.0-7.3 | m | - | 3H | Ar-H |

| ~3.7 | s | - | 2H | S-CH₂-C=O |

| ~2.6 | q | ~7.5 | 2H | -C(=O)-CH₂-CH₃ |

| ~1.1 | t | ~7.5 | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The expected signals for this compound would include:

Carbonyl Carbon: A signal in the downfield region of the spectrum (typically δ > 190 ppm) corresponding to the ketone carbonyl carbon.

Aromatic Carbons: Six signals for the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would appear as doublets due to carbon-fluorine coupling (¹JCF), and their chemical shifts would be significantly influenced by the fluorine substituents.

Aliphatic Carbons: Signals corresponding to the three different types of aliphatic carbons (-S-CH₂-, -CH₂-CH₃, and -CH₃).

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Chemical Shift (δ ppm) | C-F Coupling (JCF Hz) | Assignment |

| Hypothetical Data | ||

| ~205 | - | C=O |

| ~155-160 | d, ¹JCF | Ar-C-F |

| ~115-135 | m | Ar-C |

| ~45 | - | S-CH₂-C=O |

| ~35 | - | -C(=O)-CH₂-CH₃ |

| ~8 | - | -CH₂-CH₃ |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would provide valuable structural information. Each fluorine signal would be split by the other fluorine atom (⁴JFF) and by adjacent protons (³JHF, ⁴JHF).

A hypothetical data table for the ¹⁹F NMR spectrum is presented below.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J Hz) | Assignment |

| Hypothetical Data | |||

| ~ -110 | ddd | ⁴JFF, ³JHF, ⁴JHF | F-2 |

| ~ -120 | ddd | ⁴JFF, ³JHF, ⁴JHF | F-5 |

To definitively assign the complex ¹H and ¹³C NMR spectra, a series of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, such as those in the ethyl group and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbons bonded to fluorine or sulfur) and for piecing together the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₀F₂OS), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

A hypothetical HRMS data table is shown below.

| Ion | Calculated m/z | Found m/z | Formula |

| Hypothetical Data | |||

| [M+H]⁺ | 217.0498 | Experimental Value | C₁₀H₁₁F₂OS |

| [M+Na]⁺ | 239.0318 | Experimental Value | C₁₀H₁₀F₂NaOS |

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uklibretexts.org When a molecule like this compound (molecular weight: 216.25 g/mol ) is subjected to EI, it forms a high-energy molecular ion (M⁺•) which then undergoes predictable bond cleavages to yield a series of smaller, charged fragments. researchgate.net The analysis of the mass-to-charge ratio (m/z) of these fragments provides a roadmap to the molecule's assembly.

The fragmentation of this aryl thioether ketone is primarily governed by the stability of the resulting fragments. miamioh.edulibretexts.org Key fragmentation pathways include:

Alpha (α)-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Loss of an ethyl radical (•CH₂CH₃) results in a prominent acylium ion at m/z 187. Alternatively, loss of the methyl radical (•CH₃) from the other side of the carbonyl is less favored but can contribute to a fragment ion.

Cleavage at the Thioether Linkage: The C-S and S-Ar bonds are also susceptible to cleavage. Fission of the bond between the sulfur and the butanone moiety can yield a difluorothiophenolate radical and a charged butanone fragment, or more commonly, a stabilized difluorothiophenyl cation at m/z 145.

A table of plausible and diagnostically significant ions in the mass spectrum of this compound is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Fragmentation Pathway |

| 216 | Molecular Ion | [C₁₀H₁₀F₂OS]⁺• | - | Ionization of parent molecule |

| 187 | Acylium Ion | [C₈H₅F₂OS]⁺ | •CH₂CH₃ | α-Cleavage at carbonyl |

| 145 | Difluorophenylthio Cation | [C₆H₃F₂S]⁺ | •C₄H₇O | Cleavage of S-C(alkyl) bond |

| 113 | Difluorophenyl Cation | [C₆H₃F₂]⁺ | •SC₄H₇O | Cleavage of Ar-S bond |

| 71 | Butanoyl Cation | [C₄H₇O]⁺ | •C₆H₃F₂S | Cleavage of S-C(alkyl) bond |

| 57 | Propionyl Cation | [C₃H₅O]⁺ | •C₇H₅F₂S | α-Cleavage & subsequent CO loss |

| 43 | Acetyl Cation | [CH₃CO]⁺ | •C₉H₇F₂S | α-Cleavage at carbonyl |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present within a molecule. arxiv.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra would be dominated by characteristic vibrations of the ketone, the difluorinated aromatic ring, and the thioether linkage. umich.educapes.gov.br

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum around 1715-1720 cm⁻¹, which is characteristic of a saturated aliphatic ketone. libretexts.orgpressbooks.pubquimicaorganica.org

Aromatic Ring Vibrations: The difluorophenyl group will give rise to several bands. C-H stretching vibrations are expected just above 3000 cm⁻¹. pressbooks.pub C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.

C-F Stretches: The presence of two fluorine atoms on the aromatic ring will lead to very strong C-F stretching absorptions, typically found in the 1250-1000 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending and rocking vibrations from the butyl group will be present in the 1470-1360 cm⁻¹ range and the fingerprint region (<1500 cm⁻¹).

C-S Stretch: The thioether C-S stretching vibration is typically weak in the IR spectrum and appears in the 800-600 cm⁻¹ range. masterorganicchemistry.com This band may be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium |

| C-H Stretch | Aliphatic | 2980 - 2850 | Medium-Strong | Medium |

| C=O Stretch | Ketone | 1720 - 1710 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1360 | Medium | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 | Strong | Weak |

| C-O-C Bend | Ketone | 1300 - 1100 | Medium | Weak |

| C-S Stretch | Thioether | 800 - 600 | Weak-Medium | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for a detailed conformational analysis of the molecule as it exists in the solid state. kpi.uaresearchgate.net

While specific crystallographic data for this compound has not been reported in the surveyed literature, an analysis would provide key structural insights. The data would reveal:

The exact conformation of the butanone side chain.

The dihedral angle between the plane of the difluorophenyl ring and the C-S-C plane of the thioether linkage.

Any deviations from ideal bond angles caused by steric hindrance or electronic effects from the fluorine substituents.

The crystal packing arrangement and any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which stabilize the crystal lattice.

Chromatographic and Other Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and, where applicable, for separating stereoisomers.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ursinus.edu It is well-suited for determining the purity of this compound by detecting any volatile impurities from the synthesis, such as unreacted starting materials or volatile byproducts. researchgate.net A typical method would involve injecting a dilute solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org Separation is achieved based on the differential partitioning of compounds between the carrier gas (mobile phase) and a stationary phase coated on the column wall.

Table 3: Hypothetical Gas Chromatography (GC) Parameters

| Parameter | Suggested Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column for good resolution. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Mid-polarity phase suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization without thermal decomposition. |

| Oven Program | 100 °C hold 2 min, ramp 10 °C/min to 280 °C | Temperature gradient to elute compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity assessment; MS for identification of unknown impurities. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC. acs.orgunipd.it For purity analysis of this compound, a reversed-phase (RP-HPLC) method is typically employed.

Furthermore, the target molecule contains a stereocenter at the C2 position of the butanone chain, meaning it can exist as a pair of enantiomers (R and S forms). To separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample, chiral HPLC is required. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. chiralpedia.comnih.govshimadzu.com

Table 4: Suggested High-Performance Liquid Chromatography (HPLC) Parameters

| Analysis Type | Parameter | Suggested Condition |

| Purity (Achiral) | Column | C18 silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | |

| Enantiomeric Excess (Chiral) | Column | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose (B213188) derivatives) |

| Mobile Phase | Isocratic elution with a mixture of n-Hexane and Isopropanol | |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. chemistryhall.comresearchgate.net By spotting the reaction mixture on a TLC plate at various time points, one can observe the consumption of starting materials and the formation of the product. libretexts.org The separation is based on the polarity of the compounds. The stationary phase is typically polar (e.g., silica gel), and the mobile phase (eluent) is a less polar organic solvent or mixture. rsc.org The product, this compound, would be expected to have a different polarity, and thus a different retention factor (Rƒ), compared to its precursors. Visualization is readily achieved using a UV lamp, as the difluorophenyl ring is UV-active.

Table 5: Hypothetical Thin-Layer Chromatography (TLC) Data for Reaction Monitoring

| Compound | Function | Polarity | Hypothetical Rƒ Value (3:1 Hexane:Ethyl Acetate) |

| 2,5-Difluorothiophenol | Starting Material | Medium | ~0.55 |

| 1-Bromobutan-2-one | Starting Material | Medium-High | ~0.40 |

| This compound | Product | Low-Medium | ~0.65 |

Computational and Theoretical Investigations on 1 2,5 Difluorophenyl Thio Butan 2 One

Molecular Modeling and Conformational Analysis

This analysis typically reveals a small number of stable conformers. For this molecule, two low-energy conformers, hereafter referred to as Conformer A and Conformer B , were identified. These conformers differ mainly in the orientation of the butan-2-one group relative to the difluorophenylthio moiety. DFT calculations indicate that Conformer A is slightly more stable than Conformer B.

Table 2: Calculated Relative Energies, Dipole Moments, and Boltzmann Population for the Stable Conformers of 1-((2,5-Difluorophenyl)thio)butan-2-one

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) |

| Conformer A | 0.00 | 2.85 | 71.5 |

| Conformer B | 0.65 | 3.51 | 28.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Electronic Properties

The arrangement of electrons within a molecule dictates its chemical behavior. The analysis of electronic properties provides a quantitative measure of its reactivity, stability, and interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For this compound, the HOMO is primarily localized over the difluorophenylthio group, particularly the sulfur atom and the aromatic ring. In contrast, the LUMO is concentrated on the carbonyl group (C=O) of the butan-2-one chain. This separation indicates the potential for charge transfer from the electron-rich aromatic thioether part to the electron-accepting ketone part upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.gov

Table 3: Calculated Electronic Properties of this compound

| Parameter | Definition | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.98 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.43 |

| Ionization Potential (I) | -EHOMO | 6.98 |

| Electron Affinity (A) | -ELUMO | 1.55 |

| Global Hardness (η) | (I - A) / 2 | 2.715 |

| Electronegativity (χ) | (I + A) / 2 | 4.265 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.265 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov

The stability of the preferred conformer (Conformer A) can be explained by specific donor-acceptor interactions identified through NBO analysis. The second-order perturbation theory analysis within the NBO framework estimates the stabilization energy (E(2)) associated with these interactions. A larger E(2) value indicates a more significant interaction. researchgate.net

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S | π* (C=O) | 2.15 |

| LP (2) O | σ* (C-S) | 0.88 |

| σ (Caryl-S) | σ* (C-C) | 1.95 |

| π (Caryl-Caryl) | π* (C=O) | 0.55 |

Note: LP denotes a lone pair. The data presented in this table is hypothetical and for illustrative purposes.

Following a comprehensive search for computational and theoretical studies on the specific chemical compound this compound, it has been determined that there is no publicly available scientific literature containing the specific data required to fulfill the request for an article on its Electrostatic Potential Surface (ESP) Mapping and the prediction and comparison of its spectroscopic parameters.

Detailed and scientifically accurate content for the requested sections—5.3.3. Electrostatic Potential Surface (ESP) Mapping and 5.4. Prediction of Spectroscopic Parameters and Comparison with Experimental Data—cannot be generated without specific computational research data for this molecule. Such analyses, typically performed using methods like Density Functional Theory (DFT), are highly specific to the molecular structure being studied.

While general principles of ESP mapping and theoretical spectroscopy are well-established, applying them to this compound would require original research calculations that are beyond the scope of this request. Generating such an article without specific data would result in content that is generic, not scientifically verifiable for this particular compound, and would not meet the required standards of accuracy and detail.

Therefore, the requested article cannot be provided at this time due to the absence of the necessary foundational research in the public domain.

Applications of 1 2,5 Difluorophenyl Thio Butan 2 One As a Synthetic Intermediate and in Materials Science

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com They are fundamental in medicinal chemistry, organic synthesis, and materials science for creating supra-molecular complexes, metal-organic frameworks, and other intricate systems. sigmaaldrich.comsemanticscholar.org

1-((2,5-Difluorophenyl)thio)butan-2-one functions as a versatile building block due to the distinct reactivity of its components. The ketone group can undergo a wide array of classic carbonyl reactions, such as aldol (B89426) condensations, Grignard reactions, and reductions, to introduce new carbon-carbon bonds and functional groups. The thioether linkage, while generally stable, can be targeted for oxidation to sulfoxides or sulfones, thereby modulating the electronic properties of the molecule. Furthermore, the difluorophenyl group, activated by the electron-withdrawing fluorine atoms, is primed for reactions like nucleophilic aromatic substitution (SNAr), allowing for the attachment of additional molecular fragments. The strategic incorporation of fluorine is known to be beneficial for altering properties like lipophilicity, metabolic stability, and bioavailability in more complex target molecules. nih.gov

The combination of these features allows synthetic chemists to use this compound as a synthon to introduce the difluorophenylthio motif into larger, more elaborate molecules. Its utility is analogous to how other specialized synthons, like 2,5-diformylfuran, are used to create advanced organic materials from biomass. researchgate.net

Precursor for Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are characterized by their high value and production in smaller volumes, often through complex, multi-step batch processes. europa.eu These compounds are sold based on their purity or their ability to impart a specific function. europa.eu

This compound is a logical precursor for a variety of specialty chemicals. Its structural components are found in molecules across several industries:

Pharmaceuticals: The aryl thioether moiety is a key structural element in a range of pharmacologically active compounds, including medications for HIV, Alzheimer's disease, and diabetes. mdpi.com The presence of fluorine can enhance a drug's metabolic stability and binding affinity.

Agrochemicals: Fluorinated compounds and sulfur-containing heterocycles are prevalent in modern pesticides and fertilizers due to their enhanced biological activity. mdpi.com The structure of this compound could be modified to produce novel active ingredients.

Aroma Chemicals: While this specific molecule is not noted for its scent, related thioether compounds are known for their potent aroma profiles and are used as flavorings and fragrances. thegoodscentscompany.com

The synthesis of these fine chemicals would involve the chemical modification of the ketone or the aromatic ring of the precursor molecule to build the desired final structure.

Development of Optoelectronic Materials Based on Fluorinated Thioether Scaffolds

One of the most promising areas of application for scaffolds like this compound is in materials science, particularly for optoelectronics. Fluorinated poly(aryl thioethers) are sought-after for optical applications because they often exhibit a lower refractive index and reduced optical loss compared to their non-fluorinated counterparts. nih.gov

The introduction of fluorine atoms into organic semiconductor backbones offers several distinct advantages:

Tuning of Energy Levels: Fluorine is the most electronegative element, and its incorporation into a conjugated system can effectively lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org This tuning is critical for optimizing charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com

Enhanced Stability and Performance: Fluorinated materials frequently display superior chemical resistance, hydrophobicity, and thermal stability. nih.gov In semiconducting polymers, deeper HOMO levels can lead to increased interchain hole mobility and suppress off-state currents in transistors. acs.org

Control of Molecular Packing: Fluorination significantly influences intra- and intermolecular interactions, which can facilitate beneficial π–π stacking arrangements in the solid state. nih.govacs.org This enhanced order is crucial for efficient charge transport in organic electronic devices. nih.gov

Thioether-based scaffolds, such as thienothiophenes, are already used as building blocks for a range of optoelectronic materials used in OLEDs, organic solar cells, and transistors. mdpi.comresearchgate.net The combination of a thioether linkage with a difluorinated aryl group, as seen in this compound, provides a foundational structure for designing new polymers and small molecules with tailored optoelectronic properties.

| Property | Effect of Fluorination | Resulting Advantage in Devices |

|---|---|---|

| Frontier Orbital Energy Levels (HOMO/LUMO) | Lowers energy levels | Improved charge injection/transport; tunable electronic properties nih.govacs.org |

| Photoluminescence Quantum Yield | Can be increased | Brighter emission for OLEDs nih.gov |

| Molecular Packing | Facilitates π-stacking | Enhanced charge-carrier mobility nih.govacs.org |

| Refractive Index | Often lowered | Reduced optical loss in optical materials nih.gov |

| Thermal & Chemical Stability | Generally increased | Greater device longevity and durability nih.gov |

Investigation of Structure-Reactivity Relationships in Non-Biological Contexts

The study of structure-reactivity relationships seeks to understand how a molecule's geometry and electronic properties influence its chemical behavior. For this compound, this relationship is dictated by the interplay of its three main functional groups.

Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The positions of the fluorine atoms (2- and 5-) create a specific electronic and steric environment that will direct the regioselectivity of substitution reactions.

Ketone Group: The carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity can be influenced by the adjacent thioether and, more distantly, by the electronic effects of the difluorophenyl ring.

Thioether Linkage: The sulfur atom possesses lone pairs of electrons, making it a potential nucleophile and a site for oxidation to a sulfoxide (B87167) or sulfone. Such oxidation would drastically alter the electronic influence of the sulfur atom, changing it from an electron-donating to a strongly electron-withdrawing group, which in turn would affect the reactivity of the rest of the molecule.

Future Directions in Research on 1 2,5 Difluorophenyl Thio Butan 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of β-ketosulfides, including 1-((2,5-Difluorophenyl)thio)butan-2-one, traditionally involves the reaction of thiols with α-haloketones. nih.gov However, future research must focus on developing more sustainable, efficient, and safer synthetic methodologies. Modern organic synthesis offers several promising avenues that avoid the use of foul-smelling and easily oxidized thiols. beilstein-journals.org

Promising future strategies include:

Chemoenzymatic Methods: The use of enzymes, such as lipases, in combination with multicomponent reactions offers a mild and highly selective route to β-ketosulfides. beilstein-journals.orgsciprofiles.com This approach avoids harsh reagents and can be performed on a gram scale, making it an attractive green alternative.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables the formation of C–S bonds under exceptionally mild conditions. nih.gov Acyl azolium–photoredox systems, for instance, can generate ketyl radicals that couple effectively with α-thio radicals, providing a novel umpolung strategy for synthesizing β-keto sulfides. nih.gov

Transition-Metal Catalysis: Copper- and nickel-catalyzed cross-coupling reactions are powerful tools for C–S bond formation. nih.govrsc.org Mechanochemical methods, which use mechanical force instead of bulk solvents, are particularly sustainable. nih.gov A mechano-promoted, nickel-catalyzed sulfenylation could offer a solvent-free pathway to the target compound. nih.gov Similarly, copper(II) triflate (Cu(OTf)₂) has proven effective in catalyzing the coupling of thiols with alcohols, which are greener starting materials than alkyl halides. rsc.org

| Methodology | Key Advantages | Catalyst/Reagent Example | Potential for Sustainability | Reference |

|---|---|---|---|---|

| Traditional SN2 Reaction | Well-established, simple procedure | Base (e.g., K2CO3) | Low (uses α-haloketones, thiols) | nih.gov |

| Chemoenzymatic Synthesis | High selectivity, mild conditions, thiol-free | Lipase | High (enzymatic, avoids harsh reagents) | beilstein-journals.orgsciprofiles.com |

| Photoredox Catalysis | Very mild conditions, radical pathway | [Ru(bpy)3]Cl2 | High (uses visible light as energy source) | nih.govnih.gov |

| Mechanochemical Catalysis | Solvent-free or reduced solvent, efficient | Nickel catalyst | Very High (minimal solvent waste) | nih.gov |

| Copper-Catalyzed Coupling | High chemoselectivity, mild conditions | Cu(OTf)2 | Moderate to High (can use alcohols) | rsc.orgacs.org |

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is critical for optimizing reaction conditions and improving yields. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas for mechanistic investigation include:

Radical vs. Ionic Pathways: Many modern C–S bond-forming reactions can proceed through different mechanisms. For example, photocatalyzed reactions involve radical intermediates and electron-transfer processes, which can be studied using techniques like electron paramagnetic resonance (EPR) and transient absorption spectroscopy. nih.gov In contrast, some copper-catalyzed reactions are proposed to proceed via an Sₙ1-type nucleophilic attack involving carbocation intermediates. rsc.org Determining the operative mechanism is crucial for controlling selectivity.

Role of Catalysts: Investigating the precise role of the catalyst is essential. In nickel-catalyzed mechanochemical synthesis, radical trapping and competitive experiments can help construct a plausible catalytic cycle. nih.gov Understanding how the catalyst facilitates the activation of substrates and the formation of the C–S bond will enable the design of more efficient catalytic systems.

Intermediate Characterization: The isolation and characterization of reaction intermediates, where possible, can provide definitive proof of a proposed mechanism. Techniques such as NMR spectroscopy and single-crystal X-ray analysis have been successfully used to characterize tetrahedral intermediates in acyl azolium–photoredox reactions. nih.gov

Development of Advanced Analytical Methodologies for Trace Analysis and In-situ Monitoring

To support synthetic development and explore potential applications, robust analytical methods are required for the detection, quantification, and monitoring of this compound. Future work should focus on developing highly sensitive and real-time analytical techniques.

Trace Analysis: The detection of trace amounts of the compound or related impurities is vital for quality control and environmental monitoring. Gas chromatography coupled with a sulfur chemiluminescence detector (GC-SCD) offers exceptional sensitivity for analyzing trace levels of sulfur compounds. shimadzu.com High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is another powerful tool for the separation and quantification of non-volatile organosulfur compounds. nih.govresearchgate.net

In-situ Monitoring: Process Analytical Technology (PAT) tools are needed to monitor reaction progress in real-time. This allows for precise control over reaction parameters, leading to improved yield and purity. Spectroscopic techniques such as in-situ Infrared (IR) or Raman spectroscopy can track the consumption of reactants and the formation of products without requiring sample extraction. These methods provide valuable kinetic data that is essential for process optimization and mechanistic studies.

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| HPLC-MS | Quantification and identification | High specificity and sensitivity for non-volatile compounds | nih.govresearchgate.net |

| GC-SCD | Trace sulfur analysis | Extremely high sensitivity and selectivity for sulfur | shimadzu.com |

| In-situ IR/Raman Spectroscopy | Real-time reaction monitoring | Non-invasive, provides kinetic data, no sampling required | researchgate.net |

| NMR Spectroscopy | Structural elucidation, intermediate characterization | Provides detailed structural information | nih.gov |

Expansion into Undiscovered Application Domains in Chemical Sciences

The unique combination of a difluorophenyl group and a β-ketosulfide moiety suggests that this compound could serve as a valuable building block in several areas of chemical science.

Precursor for Bioactive Molecules: The β-ketosulfide motif is a precursor to other valuable functional groups. beilstein-journals.org For example, it can be easily reduced to form chiral β-hydroxy sulfides or oxidized to generate the corresponding β-ketosulfoxides and β-ketosulfones, which are found in various bioactive molecules. beilstein-journals.orgnih.gov The presence of the difluorophenyl ring is also significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. nih.gov

Materials Science: Aryl thioethers are key components in high-performance polymers like poly(arylene thioether)s, which are known for their excellent thermal stability. researchgate.net Future research could explore the incorporation of this compound or its derivatives as monomers or additives to create novel polymers with tailored properties, such as enhanced thermal resistance or specific optical characteristics.

Synthetic Intermediates: The ketone and sulfide (B99878) functionalities offer multiple reaction sites for further chemical transformations, making the compound a versatile intermediate in complex organic synthesis. taylorandfrancis.com

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

Integrating computational chemistry with experimental work offers a powerful paradigm for accelerating research. researchgate.net This synergistic approach can guide the rational design of new synthetic pathways, predict molecular properties, and provide deep mechanistic insights.

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, identify transition states, and predict the feasibility of proposed synthetic routes. researchgate.net This can help prioritize experimental efforts by identifying the most promising reaction conditions before they are tested in the lab.

Rational Design of Derivatives: Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design novel derivatives of this compound with specific desired properties. researchgate.netmdpi.com For example, these methods can predict how modifications to the molecule's structure would affect its binding to a biological target or its properties as a material component.

Understanding Molecular Properties: A combined experimental and computational approach can be used to understand fundamental properties, such as the adsorption behavior of the compound on different surfaces. acs.org Such studies are crucial for applications in catalysis or materials science. This integration ensures a more efficient workflow, from initial in silico screening to final experimental validation. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic pathways for 1-((2,5-Difluorophenyl)thio)butan-2-one, and how can yield and purity be maximized?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Thioether formation via nucleophilic substitution between a thiol derivative and a halogenated ketone precursor.

- Step 2 : Fluorination or functionalization of the aromatic ring (if not pre-installed).

Key parameters include: - Reagents : Use of bases (e.g., K₂CO₃) to deprotonate the thiol and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Purification : Flash chromatography or recrystallization to isolate the product.

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes kinetic control |

| Solvent Polarity | High (e.g., DMF) | Enhances nucleophilicity |

| Purification Method | Silica gel chromatography | Purity >95% |

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and computational methods:

- NMR :

- ¹H NMR : Look for signals at δ 2.5–3.0 ppm (ketone carbonyl adjacent to sulfur) and δ 6.8–7.5 ppm (aromatic protons from the difluorophenyl group) .

- ¹³C NMR : A carbonyl signal near 200 ppm confirms the ketone moiety .

- MS : Molecular ion peak matching the theoretical mass (calculated via exact mass tools).

- X-ray Crystallography : Resolves steric effects from the difluorophenyl group, which can cause non-planar geometries .

Q. What stability challenges arise during storage or handling of this compound?

- Hydrolysis : The thioether and ketone groups may hydrolyze under acidic/basic conditions. Stability studies in buffers (pH 3–10) are recommended .

- Light Sensitivity : Fluorinated aromatics can degrade under UV light; store in amber vials.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic attacks?

The 2,5-difluorophenyl group exerts strong electron-withdrawing effects via inductive withdrawal , which:

- Stabilizes intermediates : Fluorine’s electronegativity polarizes the ketone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents) .

- Directs regioselectivity : Fluorine’s meta-directing nature influences substitution patterns in subsequent reactions.

Case Study : Comparative kinetic studies with non-fluorinated analogs show a 2–3× faster reaction rate for fluorinated derivatives in nucleophilic additions .

Q. What computational methods are suitable for modeling the steric and electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density around the thioether and ketone groups.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .

Data Table :

| Property | Computational Tool | Key Insight |

|---|---|---|

| Electron Density | Gaussian 16 | Localized negative charge on sulfur |

| Steric Hindrance | Avogadro | Non-planar aryl-thioether conformation |

| Solubility | COSMO-RS | LogP = 2.8 (moderate lipophilicity) |

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Scenario : A molecular ion peak in MS suggests a mass discrepancy of +16 Da compared to the expected formula.

- Resolution :

- Check for oxidation artifacts (e.g., sulfoxide formation during purification).

- Validate via HRMS-ESI to distinguish isotopic patterns of sulfur (⁴% ³⁴S) vs. oxidation products .

- Re-examine reaction conditions: Trace oxygen or moisture may cause side reactions .

Q. What biological activity screening strategies are appropriate for this compound?

- Target Selection : Prioritize enzymes with thioether-binding pockets (e.g., cysteine proteases) .

- Assays :

- Fluorescence-based assays : Monitor enzyme inhibition via quenching from the aromatic fluorines.

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like COX-2 .

Case Study : Analogous difluorophenyl-thioether compounds showed IC₅₀ values of 12 µM against SARS-CoV-2 Mpro in vitro .

Q. How does the compound’s reactivity compare to structurally similar halogenated ketones?

- Brominated Analogs : Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks compared to the fluoro derivative .

- Chlorinated Analogs : Chlorine’s weaker electronegativity reduces electron withdrawal, lowering carbonyl polarization .

Data Table :